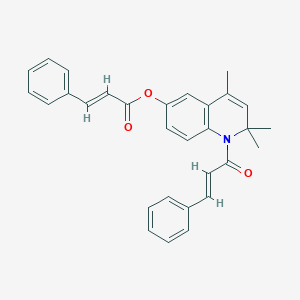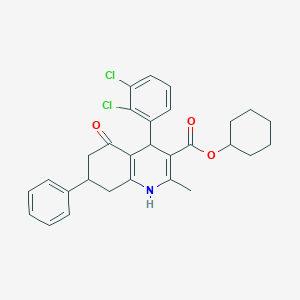![molecular formula C35H35NO4 B408720 CYCLOPENTYL 4-[4-(BENZYLOXY)PHENYL]-2-METHYL-5-OXO-7-PHENYL-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE](/img/structure/B408720.png)
CYCLOPENTYL 4-[4-(BENZYLOXY)PHENYL]-2-METHYL-5-OXO-7-PHENYL-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CYCLOPENTYL 4-[4-(BENZYLOXY)PHENYL]-2-METHYL-5-OXO-7-PHENYL-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a cyclopentyl group, a benzyloxyphenyl group, and a quinoline carboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOPENTYL 4-[4-(BENZYLOXY)PHENYL]-2-METHYL-5-OXO-7-PHENYL-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopentyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be attached through a nucleophilic substitution reaction, where a benzyloxyphenyl halide reacts with the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
化学反应分析
Types of Reactions
CYCLOPENTYL 4-[4-(BENZYLOXY)PHENYL]-2-METHYL-5-OXO-7-PHENYL-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
CYCLOPENTYL 4-[4-(BENZYLOXY)PHENYL]-2-METHYL-5-OXO-7-PHENYL-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its quinoline core, which is known for its biological activity.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of CYCLOPENTYL 4-[4-(BENZYLOXY)PHENYL]-2-METHYL-5-OXO-7-PHENYL-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication process. Additionally, the compound can bind to enzymes, inhibiting their activity by blocking the active site or altering the enzyme’s conformation. The benzyloxyphenyl group enhances the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with similar biological activity.
Chloroquine: An antimalarial drug with a quinoline core.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.
Uniqueness
CYCLOPENTYL 4-[4-(BENZYLOXY)PHENYL]-2-METHYL-5-OXO-7-PHENYL-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE is unique due to its complex structure, which combines multiple functional groups, enhancing its biological activity and specificity. The presence of the cyclopentyl group and the benzyloxyphenyl group provides additional sites for chemical modification, allowing for the development of derivatives with improved properties.
属性
分子式 |
C35H35NO4 |
|---|---|
分子量 |
533.7g/mol |
IUPAC 名称 |
cyclopentyl 2-methyl-5-oxo-7-phenyl-4-(4-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C35H35NO4/c1-23-32(35(38)40-29-14-8-9-15-29)33(26-16-18-28(19-17-26)39-22-24-10-4-2-5-11-24)34-30(36-23)20-27(21-31(34)37)25-12-6-3-7-13-25/h2-7,10-13,16-19,27,29,33,36H,8-9,14-15,20-22H2,1H3 |
InChI 键 |
LMZUYQHFVGZZOP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)OC6CCCC6 |
规范 SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)OC6CCCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2,2,4-Trimethyl-1-(4-phenylbenzoyl)quinolin-6-yl] 4-phenylbenzoate](/img/structure/B408638.png)
![5-(2,4-dichlorobenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408641.png)

![5-Benzyl-2-(4-bromophenyl)-4,4,8-trimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B408644.png)
![5-(2,4-dichlorobenzoyl)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408646.png)
![(6-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-phenylphenyl)methanone](/img/structure/B408649.png)
![5-(3-methoxybenzoyl)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408650.png)
![6-methoxy-5-(3-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408651.png)
![2-(4-Chlorophenoxy)-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B408652.png)
![4,5-DIMETHYL 2-[1-(2,4-DICHLOROBENZOYL)-8-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408653.png)
![4,5-DIMETHYL 2-[8-METHOXY-1-(3-METHOXYBENZOYL)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408655.png)
![dimethyl 2-(6-methoxy-2,2-dimethyl-1-[3-(4-methylphenyl)acryloyl]-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B408656.png)

